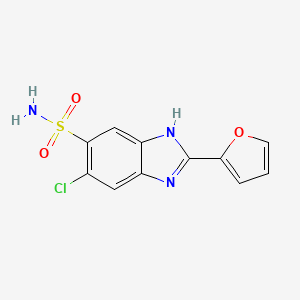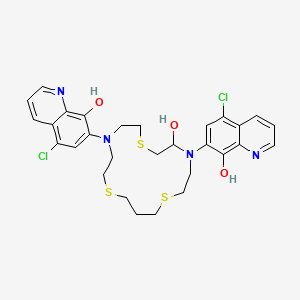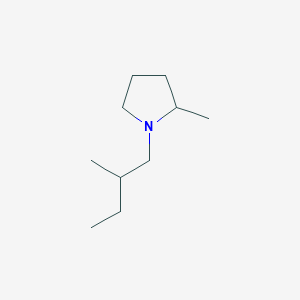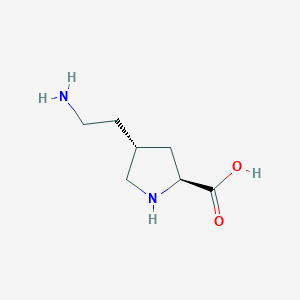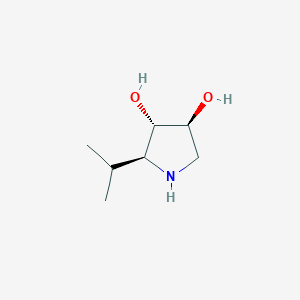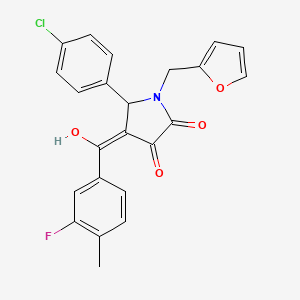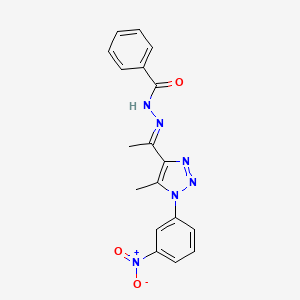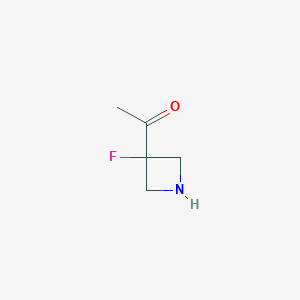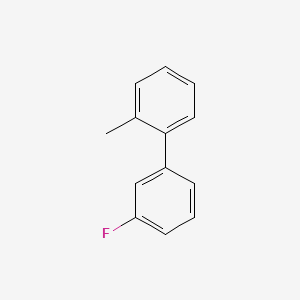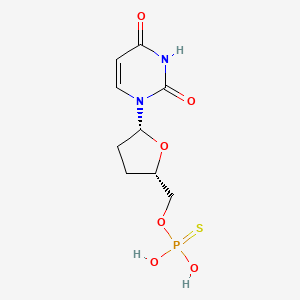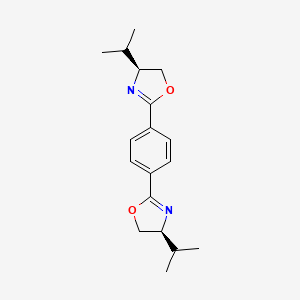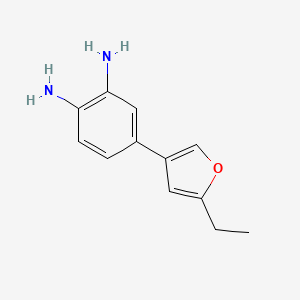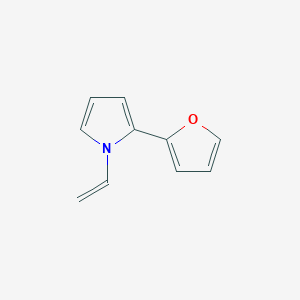
1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-yl)-1-vinyl-1H-pyrrole is a heterocyclic compound that features both furan and pyrrole rings. These structures are known for their aromaticity and reactivity, making them valuable in various chemical and pharmaceutical applications. The presence of a vinyl group further enhances its reactivity, allowing for diverse chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-1-vinyl-1H-pyrrole typically involves the reaction of furan derivatives with pyrrole derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a furan boronic acid reacts with a vinyl pyrrole halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for scaling up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Furan-2-yl)-1-vinyl-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, Lewis acids.
Major Products
Oxidation: Furanones.
Reduction: Ethyl-substituted pyrroles.
Substitution: Halogenated pyrroles.
Applications De Recherche Scientifique
2-(Furan-2-yl)-1-vinyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-(Furan-2-yl)-1-vinyl-1H-pyrrole involves its interaction with various molecular targets. The furan and pyrrole rings can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The vinyl group can undergo electrophilic addition reactions, forming covalent bonds with nucleophilic sites in biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Furan-2-yl)-1H-pyrrole: Lacks the vinyl group, resulting in different reactivity and applications.
2-(Thiophen-2-yl)-1-vinyl-1H-pyrrole: Contains a thiophene ring instead of a furan ring, leading to different electronic properties.
2-(Furan-2-yl)-1-ethyl-1H-pyrrole: The vinyl group is replaced with an ethyl group, affecting its reactivity in chemical reactions.
Uniqueness
2-(Furan-2-yl)-1-vinyl-1H-pyrrole is unique due to the combination of its furan and pyrrole rings with a vinyl group, providing a versatile platform for chemical modifications and a wide range of applications in various fields.
Propriétés
Numéro CAS |
79892-12-9 |
|---|---|
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
1-ethenyl-2-(furan-2-yl)pyrrole |
InChI |
InChI=1S/C10H9NO/c1-2-11-7-3-5-9(11)10-6-4-8-12-10/h2-8H,1H2 |
Clé InChI |
XPSPDDNEMDTADU-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C=CC=C1C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


